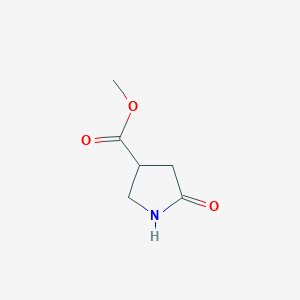

Methyl 5-oxopyrrolidine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRTVLWHONLTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30519337 | |

| Record name | Methyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35309-35-4 | |

| Record name | Methyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxo-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-oxopyrrolidine-3-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

Foreword

For the modern researcher in medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone of molecular design. Its prevalence in natural products and its versatile synthetic handles have made it a privileged structure in the pursuit of novel therapeutics. Among its many derivatives, Methyl 5-oxopyrrolidine-3-carboxylate emerges as a particularly valuable building block. Its inherent structural features—a lactam ring, a chiral center, and a reactive ester group—offer a trifecta of opportunities for synthetic diversification and the introduction of pharmacophoric elements. This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, structural confirmation, and strategic application in the development of next-generation therapeutic agents. Every protocol and piece of data presented herein is intended to be a self-validating system, grounded in established scientific principles and supported by authoritative references, to empower researchers to confidently incorporate this versatile molecule into their discovery workflows.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature, appearing as a pale beige to pale brown solid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [1][2] |

| Molecular Weight | 143.14 g/mol | [1][2] |

| CAS Number | 35309-35-4 | [1][2] |

| Melting Point | 62-64 °C | [1] |

| Boiling Point | 132-142 °C (at 0.45 Torr) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol (sonication may improve) | [1] |

| InChI | InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8) | [1] |

| SMILES | COC(=O)C1CC(=O)NC1 |

The structure of this compound is characterized by a five-membered lactam (a cyclic amide) ring, which is a core feature of many biologically active compounds. The carbonyl group of the lactam at position 5 and the methyl ester at position 3 are key functional groups that influence the molecule's reactivity and potential for derivatization.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are two distinct, reliable methods suitable for laboratory-scale preparation.

Method 1: Catalytic Hydrogenation of a Benzyloxy Precursor

This method involves the deprotection of a benzyloxy-protected precursor via catalytic hydrogenation. This is a clean and high-yielding reaction, making it an excellent choice for obtaining the target molecule in high purity.

Caption: Synthesis of this compound via catalytic hydrogenation.

Experimental Protocol:

-

To an autoclave, add methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate (51.0 g, 0.205 mol), 10% Pd-C catalyst (9.0 g), and methanol (400 mL).[1]

-

Seal the autoclave and stir the reaction mixture vigorously at room temperature under a hydrogen pressure of 50 atm for 24 hours.[1]

-

Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas.

-

Filter the suspension to remove the Pd-C catalyst. Wash the catalyst residue with methanol (2 x 100 mL).[1]

-

Combine the filtrate and washings, and remove the solvent by distillation under reduced pressure.

-

The resulting colorless oil will crystallize upon standing to afford this compound (29.2 g, 100% yield).[1]

Causality Behind Experimental Choices:

-

10% Pd-C catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for hydrogenolysis, specifically for the cleavage of benzyl ethers and other benzylic protecting groups.

-

Methanol: It serves as a solvent that readily dissolves the starting material and is compatible with the catalytic hydrogenation conditions.

-

High-pressure hydrogen: A pressure of 50 atm ensures a sufficient concentration of hydrogen for the reaction to proceed to completion in a reasonable timeframe.

Method 2: From Itaconic Acid Derivatives

An alternative approach involves the use of itaconic acid or its esters as starting materials. This method leverages the inherent functionality of itaconic acid to construct the pyrrolidinone ring. For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized by reacting N-(4-aminophenyl)acetamide with itaconic acid. This intermediate can then be esterified to yield the corresponding methyl ester.[3]

Structural Elucidation: A Spectroscopic Analysis

Confirming the structure of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (500 MHz, DMSO-d₆): [1]

-

δ 7.67 (s, 1H): This singlet corresponds to the proton of the amide (N-H) group. Its chemical shift can be variable and is dependent on the solvent and concentration.

-

δ 3.64 (s, 3H): This sharp singlet is characteristic of the three protons of the methyl ester (-OCH₃) group.

-

δ 3.46 (t, J=11.1Hz, 1H): This triplet represents one of the diastereotopic protons on the carbon adjacent to the nitrogen (C5-H).

-

δ 3.39-3.31 (m, 2H): This multiplet arises from the remaining proton on C5 and the proton on the chiral center (C3-H).

-

δ 2.43-2.28 (m, 2H): This multiplet corresponds to the two diastereotopic protons on the carbon at position 4 (C4-H₂).

¹³C NMR (126 MHz, DMSO-d₆): [1]

-

δ 175.4, 174.0: These two signals in the downfield region correspond to the two carbonyl carbons: the lactam carbonyl (C=O) and the ester carbonyl (C=O).

-

δ 52.4: This peak is assigned to the carbon of the methyl ester (-OCH₃) group.

-

δ 44.0: This signal corresponds to the carbon adjacent to the nitrogen (C5).

-

δ 38.4: This peak is attributed to the chiral carbon at position 3 (C3).

-

δ 33.4: This signal represents the carbon at position 4 (C4).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

-

~3200-3400 cm⁻¹ (broad): A broad absorption in this region is indicative of the N-H stretching vibration of the secondary amide in the lactam ring. The broadening is a result of hydrogen bonding.

-

~1735 cm⁻¹ (strong, sharp): This strong absorption is characteristic of the C=O stretching vibration of the methyl ester.

-

~1680 cm⁻¹ (strong, sharp): This strong absorption corresponds to the C=O stretching vibration of the lactam (amide) carbonyl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

m/z 144 (MH⁺): In chemical ionization (CI) mode, the protonated molecular ion is observed, confirming the molecular weight of 143.14 g/mol .[1]

Applications in Drug Development: A Versatile Scaffold

The 5-oxopyrrolidine-3-carboxylate core is a valuable scaffold in medicinal chemistry due to its synthetic tractability and its presence in numerous biologically active compounds. It serves as a starting point for the synthesis of a wide array of derivatives with potential therapeutic applications.

Anti-inflammatory Agents

Derivatives of 5-oxopyrrolidine have shown promise as anti-inflammatory agents.[4] One of the proposed mechanisms of action for some of these derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Caption: Proposed mechanism of COX-2 inhibition by pyrrolidinone-based compounds.

The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the COX-1 isoform. The pyrrolidinone scaffold can be elaborated with various substituents that can interact with the active site of the COX-2 enzyme, leading to its inhibition.

Antibacterial and Anticancer Agents

The 5-oxopyrrolidine core has been incorporated into novel compounds with significant antibacterial and anticancer activities. For instance, derivatives synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have been shown to possess promising in vitro antimicrobial and anticancer properties.[3] Furthermore, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated as potential agents against disease-causing bacteria.[5][6][7]

Experimental Protocols for Derivatization

This compound is a versatile starting material for the synthesis of more complex molecules. The following is a general protocol for the synthesis of hydrazide derivatives, which are common intermediates in the development of various therapeutic agents.

Protocol: Synthesis of 5-Oxopyrrolidine-3-carbohydrazide Derivatives

-

Hydrazinolysis of the Ester:

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Add an excess of hydrazine hydrate (N₂H₄·H₂O).

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazide.

-

The crude product can be purified by recrystallization.

-

-

Condensation with Aldehydes to Form Hydrazones:

-

Dissolve the synthesized 5-oxopyrrolidine-3-carbohydrazide in a suitable solvent like 2-propanol.

-

Add a slight excess of the desired aromatic or heterocyclic aldehyde.

-

Add a catalytic amount of an acid, such as glacial acetic acid or hydrochloric acid.

-

Reflux the mixture for the required time until the reaction is complete.

-

Cool the reaction mixture, and the hydrazone product will often precipitate out.

-

Collect the solid by filtration and wash with a cold solvent to obtain the purified hydrazone.

-

This protocol provides a general framework, and the specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for different substrates.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially therapeutic molecules. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers in drug discovery. This guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical properties and detailed spectroscopic signature to its synthesis and strategic use in the development of anti-inflammatory, antibacterial, and anticancer agents. By understanding the principles and protocols outlined herein, researchers can effectively leverage the potential of this versatile scaffold to drive their research programs forward.

References

- PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester.

- PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Issa, T. A., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.

- ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl....

- Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.

- ResearchGate. (n.d.). (PDF) Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

- PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

- Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro.

- PubChemLite. (n.d.). Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate (C8H13NO3).

- National Center for Biotechnology Information. (2025). Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly.

- Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY.

- National Center for Biotechnology Information. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening.

- National Center for Biotechnology Information. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

- MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.

- National Center for Biotechnology Information. (2025). Discovery of Orally Available Prodrugs of Itaconate and Derivatives.

Sources

- 1. This compound CAS#: 35309-35-4 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 5-oxopyrrolidine-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 5-oxopyrrolidine-3-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, reactivity, and applications of this compound. This molecule, a derivative of pyroglutamic acid, is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid scaffold and multiple functionalization points make it an attractive starting point for the synthesis of novel therapeutic agents.

This compound (CAS No: 35309-35-4) is a five-membered lactam ring structure featuring a methyl ester at the 3-position.[1][2] This arrangement provides a unique combination of chemical features that dictate its reactivity and utility.

Caption: 2D Structure of this compound.

The core properties of this compound are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₃ | [2][3] |

| Molecular Weight | 143.14 g/mol | [2][3] |

| CAS Number | 35309-35-4 | [3][4][5] |

| Appearance | Pale Beige to Pale Brown Solid | [4] |

| Melting Point | 62-64 °C (some sources report 45-52 °C) | [4][5] |

| Boiling Point | 132-142 °C at 0.45 mmHg | [4][5] |

| Density | 1.204 g/cm³ | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage | Sealed in a dry place at room temperature | [3][4] |

| InChI Key | FJRTVLWHONLTLA-UHFFFAOYSA-N | [3][5] |

Synthesis and Characterization

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives often involves the reaction of itaconic acid with an appropriate amine, followed by esterification.[6] This methodology provides a straightforward route to the core scaffold.

Representative Synthetic Protocol

A common approach involves the Michael addition of an amine to itaconic acid, which induces cyclization to form the pyrrolidinone ring. The resulting carboxylic acid can then be esterified. For instance, reacting N-(4-aminophenyl)acetamide with itaconic acid yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[6] This intermediate can then be treated with methanol in the presence of a catalytic amount of sulfuric acid to afford the corresponding methyl ester.[6]

Step-by-Step Synthesis of a Related Derivative:

-

Cyclization: A mixture of an amine (e.g., N-(4-aminophenyl)acetamide, 0.03 mol) and itaconic acid (0.03 mol) in water is heated at reflux.[6] The reaction progress is monitored until completion.

-

Isolation: Upon cooling, the resulting carboxylic acid product precipitates and is isolated by filtration.[6]

-

Esterification: The dried carboxylic acid (0.03 mol) is suspended in methanol (100 mL). A catalytic amount of sulfuric acid (e.g., 10 drops) is added.[6]

-

Reaction: The mixture is heated at reflux for approximately 20 hours.[6]

-

Workup: After cooling, the product is isolated, often through precipitation or extraction, and purified by recrystallization.

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery

The 5-oxopyrrolidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.

-

Antimicrobial Agents: Numerous studies have demonstrated that derivatives of this scaffold possess potent antimicrobial activity. [7]By synthesizing hydrazones with various aromatic and heteroaromatic aldehydes, researchers have developed compounds effective against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus (including MRSA) and pathogenic fungi. [8][7][9]For example, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety showed promising activity against multidrug-resistant C. auris isolates. [7]* Anticancer Agents: The scaffold has also been explored for the development of novel anticancer agents. [10]Derivatives have shown significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma), indicating their potential as leads for oncology drug discovery. [7][10]* Anti-inflammatory Agents: Some research indicates that this compound itself may have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, its derivatives have been designed and synthesized as potent anti-inflammatory agents targeting matrix metalloproteinases (MMPs). [11] The rigid, three-dimensional nature of the pyrrolidinone ring allows for the precise spatial orientation of appended functional groups, which is critical for effective interaction with biological targets.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.

| Hazard Type | GHS Statement(s) | Pictogram |

| Acute Toxicity | H302: Harmful if swallowed. [3][5]H332: Harmful if inhaled. [3] | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation. [3][5] | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation. [3] | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation. [3][12] | GHS07 (Exclamation Mark) |

Recommended Handling Procedures: [12][13]* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth. Seek medical attention in all cases of exposure. [12][13]

References

- 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3. PubChem.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.

- Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl.

- Safety Data Sheet. Angene Chemical.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.

- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. ResearchGate.

- DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.

- This compound. Jennychem.

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3. PubChem.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

- 3-methyl-5-oxopyrrolidine-3-carboxylic acid (C6H9NO3). PubChemLite.

- The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online.

- Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate.

- Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate.

Sources

- 1. This compound | 35309-35-4 [chemicalbook.com]

- 2. This compound | CAS: 35309-35-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | 35309-35-4 [sigmaaldrich.com]

- 4. This compound CAS#: 35309-35-4 [m.chemicalbook.com]

- 5. This compound | 35309-35-4 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-oxopyrrolidine-3-carboxylate

Abstract

Methyl 5-oxopyrrolidine-3-carboxylate is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Its rigid, five-membered lactam structure provides a valuable scaffold for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, tailored for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings, practical experimental protocols, and a comparative analysis of the most prevalent synthetic routes, empowering chemists to make informed decisions in their synthetic endeavors.

Introduction: The Significance of the Pyrrolidinone Core

The 5-oxopyrrolidine (or pyroglutamate) scaffold is a privileged structure in medicinal chemistry, appearing in a range of natural products and synthetic drugs. The inherent chirality and conformational rigidity of this ring system make it an attractive template for designing molecules with specific biological activities. This compound, in particular, offers multiple functional handles for further chemical modification, including the ester group at the 3-position and the lactam nitrogen. This allows for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs.

This guide will focus on the two most prominent and practical synthetic routes to this compound:

-

The Itaconic Acid Pathway: A convergent approach involving the reaction of itaconic acid with an amino source, followed by esterification.

-

The Glutamic Acid Pathway: A biomimetic route starting from the naturally occurring amino acid, L-glutamic acid, through intramolecular cyclization and subsequent esterification.

Each pathway will be discussed in detail, highlighting the chemical principles, experimental considerations, and the advantages and disadvantages of each approach.

Part 1: The Itaconic Acid Pathway: A Convergent and Versatile Approach

The synthesis of the 5-oxopyrrolidine-3-carboxylic acid scaffold from itaconic acid is a widely employed method due to the ready availability of the starting material and the versatility of the reaction.[1] This pathway generally proceeds in two key steps: the formation of the pyrrolidinone ring and the subsequent esterification of the carboxylic acid.

Mechanistic Insight: Aza-Michael Addition Followed by Intramolecular Cyclization

The formation of the pyrrolidinone ring from itaconic acid and an amine is a classic example of a tandem reaction involving an aza-Michael addition followed by an intramolecular amidation (cyclization).[2][3]

The reaction is initiated by the conjugate addition of an amine to the α,β-unsaturated system of itaconic acid. This Michael addition is a nucleophilic addition of the amine to the electron-deficient alkene. The resulting intermediate contains both a secondary amine and a carboxylic acid functionality.

The subsequent intramolecular cyclization occurs through the nucleophilic attack of the newly formed secondary amine on one of the carboxylic acid groups, leading to the formation of the stable five-membered lactam ring and the elimination of a water molecule. This step is often facilitated by heating.[2][3]

Caption: General workflow for the Itaconic Acid Pathway.

Experimental Protocol: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid and Subsequent Esterification

While the direct synthesis with ammonia can be challenging to control, the reaction with primary amines is well-documented. The following protocol is a representative example for the synthesis of an N-substituted derivative, which can be conceptually adapted for the synthesis of the parent compound.

Step 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL).

-

Reaction: Heat the mixture to reflux and maintain for 12 hours.

-

Work-up: After cooling, add 5% hydrochloric acid (100 mL) to the mixture and stir for 5 minutes. The resulting precipitate is the desired product.

-

Purification: The crude product can be further purified by recrystallization if necessary.

Step 2: Esterification to Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate [1]

-

Reaction Setup: To a solution of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (7.87 g, 0.03 mol) in methanol (100 mL), add a catalytic amount of concentrated sulfuric acid (approximately 10 drops).

-

Reaction: Heat the mixture to reflux and maintain for 20 hours.

-

Work-up: After completion of the reaction (monitored by TLC), cool the mixture. The product can be isolated by removing the solvent under reduced pressure and neutralizing the residue.

-

Purification: The crude ester can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices

-

Solvent: Water is often used as a solvent for the initial cyclization as it is environmentally benign and facilitates the reaction between the water-soluble starting materials.[1] For the esterification, an excess of the alcohol (methanol) is used as both the reactant and the solvent to drive the equilibrium towards the product, a key principle of Fischer esterification.[4]

-

Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5]

-

Temperature: Reflux temperatures are employed to increase the reaction rate for both the cyclization and the esterification steps.

Part 2: The Glutamic Acid Pathway: A Biomimetic and Chiral Approach

The synthesis of this compound from L-glutamic acid is an attractive route, particularly for accessing enantiomerically pure products, as the chirality of the starting material is retained. This pathway mimics the biological formation of pyroglutamic acid.[6][7]

Mechanistic Insight: Intramolecular Cyclization and Fischer Esterification

The first step in this pathway is the intramolecular cyclization of glutamic acid to form 5-oxoproline (pyroglutamic acid). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the γ-carboxylic acid, leading to the formation of the lactam ring with the elimination of water.[6] Heating is often required to drive this dehydration reaction to completion.[8]

The subsequent esterification of pyroglutamic acid to its methyl ester is a standard Fischer esterification, following the same mechanism as described in the itaconic acid pathway.[4][9]

Caption: General workflow for the Glutamic Acid Pathway.

Experimental Protocol: Synthesis from L-Glutamic Acid

Step 1: Synthesis of L-Pyroglutamic Acid [8]

-

Reaction Setup: Place L-glutamic acid in a suitable reaction vessel.

-

Reaction: Heat the L-glutamic acid to a temperature of 130-180 °C. The reaction is a dehydration and is typically carried out without a solvent. The reaction progress can be monitored by the cessation of water evolution.

-

Work-up: The resulting crude pyroglutamic acid is cooled and can be purified by recrystallization from water.

Step 2: Esterification to Methyl L-Pyroglutamate [10]

-

Reaction Setup: Dissolve L-pyroglutamic acid in methanol.

-

Reaction: Add a catalytic amount of thionyl chloride or sulfuric acid. The reaction is typically stirred at a controlled temperature (e.g., 5-10 °C when using thionyl chloride) for several hours (6-8 hours).[10]

-

Work-up: The reaction is quenched by the addition of a base, such as sodium bicarbonate, to neutralize the acid.

-

Purification: The product can be isolated by extraction and purified by standard techniques such as distillation or chromatography.

Causality Behind Experimental Choices

-

High Temperature for Cyclization: The direct heating of glutamic acid provides the necessary energy to overcome the activation barrier for the intramolecular dehydration and cyclization.[8]

-

Choice of Esterification Catalyst: Thionyl chloride is an alternative to sulfuric acid for esterification. It reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol. The byproducts (SO₂ and HCl) are gaseous, which can help drive the reaction to completion. However, thionyl chloride is a hazardous reagent and requires careful handling. Sulfuric acid is a simpler and often safer choice for laboratory-scale synthesis.

Part 3: Comparative Analysis of Synthesis Pathways

The choice between the itaconic acid and glutamic acid pathways depends on several factors, including the desired scale of the synthesis, cost of starting materials, and the need for enantiomeric purity.

| Feature | Itaconic Acid Pathway | Glutamic Acid Pathway |

| Starting Materials | Itaconic acid, amine | L-Glutamic acid |

| Cost | Generally lower cost starting materials | L-Glutamic acid can be more expensive |

| Versatility | Allows for the introduction of various substituents on the nitrogen atom in the first step. | Primarily used for the synthesis of the parent N-H compound or derivatives where the nitrogen is modified post-cyclization. |

| Chirality | Produces a racemic mixture unless a chiral amine or a chiral resolution step is employed. | Retains the chirality of the L-glutamic acid starting material, leading to enantiomerically pure product. |

| Scalability | Generally considered scalable. | Scalable, with the high-temperature cyclization being a key consideration for large-scale production. |

| Environmental Impact | The use of organic solvents in the esterification step is a consideration. Water can be used in the cyclization. | The direct heating method for cyclization is solvent-free, which is advantageous. |

Conclusion

Both the itaconic acid and glutamic acid pathways offer reliable and effective methods for the synthesis of this compound. The itaconic acid route provides greater flexibility for introducing diversity at the nitrogen atom early in the synthesis, making it a valuable tool for creating libraries of analogues for structure-activity relationship studies. The glutamic acid pathway, on the other hand, is the preferred method for producing the enantiomerically pure compound, which is often a critical requirement for pharmaceutical applications. A thorough understanding of the mechanisms, experimental nuances, and comparative advantages of each route, as detailed in this guide, will enable researchers to select and optimize the most appropriate synthetic strategy for their specific research and development goals.

References

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2005.[6]

- Wikipedia. Pyroglutamic acid.[7]

- Noordzij, G. J., et al. (2019).

- ResearchGate.

- National Institutes of Health.

- ResearchGate. (2022).

- Taylor & Francis. Pyroglutamic acid – Knowledge and References.[13]

- Bentham Science.

- National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[1]

- Google Patents. (2012).

- ResearchGate. (2020).

- OperaChem. (2024).

- Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY.[16]

- ResearchGate. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.[17]

- Journal of the American Chemical Society. The Reaction of Itaconic Acid with Primary Amines.[18]

- ResearchGate. Methyl 3-aryl(pyridyl)

- Google Patents. (2017). Synthetic method of Boc-L-Pyroglutamic acid methyl ester.[10]

- Google Patents. (1994).

- ResearchGate.

- DSpace@MIT. (2017). 5.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[4][5]

- ResearchGate. (2016). Esterification of various carboxylic acids with methanol over 0.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[5]

- MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle.[24]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 8. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to Phenylsulfonyl Naphthalene Derivatives

A Note on CAS Number 35309-35-4: Initial searches for CAS number 35309-35-4 identify the compound Methyl 5-oxopyrrolidine-3-carboxylate.[1][2][3][4][5][6] However, the context of the requested technical guide points towards an interest in a more complex naphthalene-based structure. This guide will, therefore, focus on the properties and structure of phenylsulfonyl naphthalene derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.

Introduction to Phenylsulfonyl Naphthalene Derivatives

Phenylsulfonyl naphthalene derivatives are a class of organic compounds characterized by a naphthalene core substituted with a phenylsulfonyl group. This structural motif is of considerable interest to researchers, particularly in the field of drug development, due to its presence in various biologically active molecules. The naphthalene ring system is a versatile scaffold, and its combination with the phenylsulfonyl group can lead to compounds with a wide range of physicochemical and biological properties. These compounds are being explored for various applications, including as anticancer agents and enzyme inhibitors.[7]

The electronic properties of the naphthalene ring system, coupled with the electron-withdrawing nature of the sulfonyl group, create a unique chemical entity. The specific substitution pattern on both the naphthalene and the phenyl rings can be systematically modified to fine-tune the molecule's properties for specific applications.

Chemical Structure and Physicochemical Properties

The core structure of a phenylsulfonyl naphthalene derivative consists of a naphthalene moiety linked to a phenyl ring through a sulfonyl bridge (-SO2-).

Below is a general representation of the chemical structure:

Caption: General structure of a phenylsulfonyl naphthalene.

The physicochemical properties of these derivatives can be significantly altered by the introduction of various functional groups.

| Property | Typical Range/Value | Influence of Substituents |

| Molecular Weight | 250 - 500 g/mol | Increases with the addition of functional groups. |

| Melting Point | 100 - 250 °C | Generally crystalline solids with relatively high melting points. |

| Solubility | Generally low in water, soluble in organic solvents. | Can be increased by introducing polar functional groups. |

| pKa | Weakly acidic due to the sulfonyl group. | Influenced by the electronic nature of substituents. |

Synthesis Strategies

The synthesis of phenylsulfonyl naphthalene derivatives can be achieved through several synthetic routes. A common and effective method is the nucleophilic addition of an arylsulfinic acid to a 1,4-naphthoquinone, followed by reduction.

Experimental Protocol: Synthesis of 2-((4-methylphenyl)sulfonyl)naphthalene-1,4-diol

This protocol describes a general procedure for the synthesis of a representative phenylsulfonyl naphthalene derivative.

Materials:

-

1,4-Naphthoquinone

-

p-Toluenesulfinic acid sodium salt

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Water

-

Sodium dithionite

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-naphthoquinone (1.0 eq) in a mixture of dichloromethane and water.

-

Addition of Reagents: To the stirred solution, add p-toluenesulfinic acid sodium salt (1.2 eq) and trifluoroacetic acid (2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, extract the organic layer with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product, 2-((4-methylphenyl)sulfonyl)-1,4-naphthoquinone, is then purified by column chromatography.

-

Reduction: Dissolve the purified product in a suitable solvent like acetic acid or a mixture of THF and water. Add sodium dithionite in portions until the color of the solution changes, indicating the reduction of the quinone to the hydroquinone.

-

Isolation: The product, 2-((4-methylphenyl)sulfonyl)naphthalene-1,4-diol, can be isolated by filtration or extraction, followed by recrystallization.

Caption: Synthetic workflow for a phenylsulfonyl naphthalene derivative.

Spectroscopic Characterization

The structure of synthesized phenylsulfonyl naphthalene derivatives is typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the substitution pattern on the aromatic rings. The chemical shifts of the protons and carbons in the naphthalene and phenyl rings provide detailed structural information.[8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl group (typically around 1300-1350 cm-1 and 1140-1160 cm-1 for asymmetric and symmetric stretching, respectively) and the hydroxyl groups in the case of diol derivatives (broad band around 3200-3600 cm-1).[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.[11]

Applications in Drug Discovery and Materials Science

The unique structural features of phenylsulfonyl naphthalene derivatives have led to their investigation in several fields.

-

Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against bacterial enzymes, such as β-ketoacyl-ACP-synthase III (FabH), which is a key enzyme in bacterial fatty acid biosynthesis. This makes them promising candidates for the development of new antibacterial agents.

-

Anticancer Agents: The naphthalene ring system is present in many anticancer drugs.[7] Phenylsulfonyl naphthalene derivatives are being explored for their potential as cytotoxic agents against various cancer cell lines.

-

Fluorescent Probes: The naphthalene moiety is a well-known fluorophore. Functionalized naphthalene derivatives can be used as fluorescent probes for sensing and imaging applications in biomedical research.[12]

-

Organic Dyes: These compounds can serve as intermediates in the synthesis of organic dyes.[12]

Safety and Handling

Detailed safety information for a specific phenylsulfonyl naphthalene derivative would be found in its Safety Data Sheet (SDS). However, general precautions for handling aromatic sulfonyl compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5][6]

Hazard Statements (General for related compounds):

-

H302: Harmful if swallowed.[15]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[15]

-

H335: May cause respiratory irritation.[15]

Conclusion

Phenylsulfonyl naphthalene derivatives represent a versatile and promising class of compounds with a wide range of potential applications, particularly in the pharmaceutical and materials science industries. Their synthesis is accessible through established chemical methods, and their properties can be readily tuned through synthetic modifications. Further research into this class of compounds is likely to yield novel and valuable discoveries.

References

- 5-Oxo-pyrrolidine-3-carboxylic acid methyl ester - ChemBK. (2024).

- This compound, min 97%, 100 grams - CP Lab Safety. (n.d.).

- Alhamadsheh, M. M., et al. (2008). Synthesis and biological evaluation of novel sulfonyl-naphthalene-1,4-diols as FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6402–6405.

- Naphthalene, 2-[[(phenylmethyl)sulfonyl]methyl]- - Optional[13C NMR] - Chemical Shifts. (n.d.).

- Synthesis of 2-(4'-methylphenyl)-6-methyl naphthalene - PrepChem.com. (n.d.).

- US3562336A - Synthesis of naphthalene derivatives - Google Patents. (n.d.).

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.).

- Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing - MDPI. (n.d.).

- Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed. (n.d.).

- 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate | Request PDF. (n.d.).

- Material Safety Data Sheet - Naphthalene-2-sulfonic acid monohydrate, 95+% - Cole-Parmer. (n.d.).

- (PDF) Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2- sulfonohydrazide - ResearchGate. (n.d.).

- (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester - ResearchGate. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. aksci.com [aksci.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 35309-35-4 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 35309-35-4|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 5-Oxopyrrolidine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxopyrrolidine-3-carboxylate, a derivative of the pyroglutamic acid scaffold, is emerging as a molecule of significant interest within the scientific community. While comprehensive mechanistic data for this specific ester remains under active investigation, existing evidence and research on structurally related compounds suggest a dual-pronged mechanism of action encompassing both anti-inflammatory and nootropic or neuroprotective effects. This guide synthesizes the current understanding, proposes putative molecular pathways, and provides detailed experimental protocols to facilitate further research into its therapeutic potential. We will delve into its potential as a selective cyclooxygenase-2 (COX-2) inhibitor and explore its plausible interactions with key neurotransmitter systems, offering a roadmap for its systematic investigation.

Introduction: The Chemical and Biological Landscape of this compound

This compound belongs to the family of pyrrolidinones, a class of compounds that includes the well-known nootropic agent piracetam. Its core structure is a five-membered lactam ring, a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and ability to engage in various biological interactions. The parent compound, 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid), is a naturally occurring amino acid derivative with demonstrated cognitive-enhancing effects[1][2][3]. The methylation of the carboxyl group at the 3-position in this compound is anticipated to modulate its lipophilicity and cell permeability, potentially influencing its biological activity and metabolic stability.

Chemically, the molecule possesses key functional groups: a cyclic amide (lactam), an ester, and a chiral center, which may contribute to its specific interactions with biological targets. Understanding the interplay of these features is crucial for elucidating its mechanism of action.

Putative Anti-inflammatory Mechanism: Selective COX-2 Inhibition

A significant body of evidence points towards the anti-inflammatory potential of 5-oxopyrrolidine derivatives[4][5]. One prominent, albeit not yet definitively proven for this specific molecule, hypothesis is the inhibition of cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation[6][7]. Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs[8].

The COX-2 Inhibition Signaling Pathway

The proposed mechanism involves the binding of this compound to the active site of the COX-2 enzyme, thereby preventing the synthesis of pro-inflammatory prostaglandins. This interaction is likely governed by the specific stereochemistry and electronic properties of the molecule, allowing it to fit within the catalytic domain of COX-2.

Caption: Proposed COX-2 inhibitory pathway of this compound.

Experimental Workflow for Investigating COX-2 Inhibition

To validate this hypothesis, a multi-step experimental approach is necessary, progressing from in vitro enzymatic assays to cellular and potentially in vivo models.

Caption: Experimental workflow for validating COX-2 inhibition.

Putative Nootropic and Neuroprotective Mechanisms

The structural similarity of this compound to pyroglutamic acid suggests potential activity within the central nervous system. Research on pyroglutamic acid and other pyrrolidinone derivatives has implicated cholinergic and glutamatergic pathways in their cognitive-enhancing effects[1][9][10].

Modulation of Cholinergic and Glutamatergic Systems

The cholinergic system is crucial for learning and memory, and its dysfunction is a hallmark of neurodegenerative diseases like Alzheimer's[11]. Pyroglutamic acid has been shown to counteract scopolamine-induced amnesia, a model of cholinergic deficit, and prevent the associated decrease in brain acetylcholine levels[12]. It is plausible that this compound could act similarly, potentially by enhancing acetylcholine release or by modulating cholinergic receptor sensitivity.

The glutamatergic system, particularly NMDA receptors, plays a critical role in synaptic plasticity, the cellular basis of learning and memory. L-pyroglutamic acid has been found to interact with excitatory amino acid receptors[10]. Furthermore, some nootropics have been shown to potentiate NMDA receptor currents[11]. This compound might modulate glutamatergic neurotransmission, thereby enhancing cognitive function. There is also evidence that pyroglutamic acid can protect against glutamate-induced seizures, suggesting a role in mitigating excitotoxicity[13].

Caption: Putative neurological mechanisms of this compound.

Experimental Workflow for Investigating Neurological Effects

A series of in vitro and in vivo experiments can be designed to probe the effects of this compound on neuronal function and cognition.

Caption: Experimental workflow for investigating neurological effects.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes and to assess its selectivity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Assay Procedure: The assay is performed in a 96-well plate format.

-

Add assay buffer, heme, and the test compound at various concentrations.

-

Pre-incubate with the enzyme (COX-1 or COX-2) for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction by adding a solution of hydrochloric acid.

-

Add a saturating concentration of stannous chloride to reduce PGG2 to PGF2α.

-

-

Detection: The amount of PGF2α produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic curve. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vitro Neuronal Viability Assay (MTT Assay)

Objective: To assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in neurobasal medium supplemented with B27 and L-glutamine.

-

Treatment: After 7 days in vitro, neurons are pre-treated with various concentrations of this compound for 2 hours.

-

Induction of Excitotoxicity: Glutamate (100 µM) is added to the culture medium for 24 hours to induce neuronal cell death. A control group without glutamate is also included.

-

MTT Assay:

-

Remove the treatment medium and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals by adding dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group. The neuroprotective effect is determined by the ability of the compound to rescue neurons from glutamate-induced cell death.

Data Summary

| Putative Target | Key Experimental Readout | Expected Outcome for this compound | Therapeutic Implication |

| COX-2 | IC50 for COX-1 and COX-2 | Lower IC50 for COX-2 compared to COX-1 (High Selectivity Index) | Potent and selective anti-inflammatory agent with reduced GI side effects. |

| Cholinergic System | Reversal of scopolamine-induced memory deficit | Significant improvement in memory performance in treated animals. | Potential treatment for cognitive decline associated with cholinergic dysfunction. |

| Glutamatergic System | Protection against glutamate-induced excitotoxicity | Increased neuronal viability in the presence of glutamate. | Neuroprotective agent for conditions involving excitotoxic neuronal damage. |

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with a dual mechanism of action targeting both inflammation and neurological function. The proposed inhibitory effect on COX-2, if validated, would position it as a promising anti-inflammatory drug. Concurrently, its structural relationship to pyroglutamic acid suggests a strong rationale for investigating its nootropic and neuroprotective capabilities through modulation of cholinergic and glutamatergic pathways.

The experimental workflows and protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of these hypotheses. Future research should focus on elucidating the precise molecular interactions with its targets, exploring its pharmacokinetic and pharmacodynamic properties in vivo, and assessing its efficacy in relevant disease models. A thorough understanding of the stereochemistry-activity relationship will also be crucial in optimizing its therapeutic potential. The convergence of anti-inflammatory and neuroprotective properties in a single molecule could offer significant advantages in treating complex multifactorial diseases such as neurodegenerative disorders with an inflammatory component.

References

- Pepeu, G., & Spignoli, G. (1989). Nootropic drugs and brain cholinergic mechanisms.

- Spignoli, G., & Pepeu, G. (1987). Effect of pyroglutamic acid stereoisomers on ECS and scopolamine-induced memory disruption and brain acetylcholine levels in the rat.

- Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

- Desai, P. S., Desai, K. R., & Desai, K. R. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

- Barone, D., Spignoli, G., & Pepeu, G. (1990). Investigations on the binding properties of the nootropic agent pyroglutamic acid. Drugs under experimental and clinical research, 16(10), 525-531. [Link]

- Drago, F., Valerio, C., D'Agata, V., Astuto, C., Spadaro, F., Continella, G., & Scapagnini, U. (1988). Pyroglutamic acid improves learning and memory capacities in old rats. Functional neurology, 3(2), 137-143. [Link]

- Kim, H., Lim, H., Kim, M., & Lee, K. (2019). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 11(11), 585. [Link]

- Grioli, S., Lomeo, C., & Scapagnini, U. (1990). Pyroglutamic acid improves the age associated memory impairment. Fundamental & clinical pharmacology, 4(2), 169-173. [Link]

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

- Al-Ghorbani, M., Al-Salahi, R., Sudjarwo, S. A., & Al-Omar, M. A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104. [Link]

- O'Leary, D. M., Tizzano, J. P., & O'Malley, K. L. (2003). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British journal of pharmacology, 139(7), 1303-1312. [Link]

- Patel, J., King, A., Malempati, M., & Patel, M. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research, 10, 1. [Link]

- Kiefer, J. R., Pawlitz, J. L., Moreland, K. T., Stegeman, R. A., Hood, W. F., Gierse, J. K., ... & Kurumbail, R. G. (2000). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 275(52), 40763-40768. [Link]

- Narahashi, T., Moriguchi, S., Zhao, X., Marszalec, W., & Yeh, J. Z. (2004). Mechanisms of action of cognitive enhancers on neuroreceptors. Biological & pharmaceutical bulletin, 27(11), 1701-1707. [Link]

- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.

- Khan, M. A., Al-Dhfyan, A., & Al-Badr, A. A. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [Link]

- Zhang, Y. B., Wang, X. L., & Wang, J. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC medicinal chemistry, 13(2), 143-167. [Link]

- Wang, Z., Gao, W., Zhou, Y., & Wang, Y. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-20. [Link]

- De Sarro, G., De Sarro, A., & Nisticò, G. (1991). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. General pharmacology, 22(1), 115-119. [Link]

Sources

- 1. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyroglutamic acid improves learning and memory capacities in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyroglutamic acid improves the age associated memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of cognitive enhancers on neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of pyroglutamic acid stereoisomers on ECS and scopolamine-induced memory disruption and brain acetylcholine levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of C6H9NO3

An In-Depth Technical Guide to the Physicochemical Properties and Applications of C₆H₉NO₃ Isomers For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₆H₉NO₃ represents a fascinating collection of structural isomers, each possessing distinct physical, chemical, and biological properties. This guide provides a comprehensive technical overview of this molecular class, moving beyond a simple recitation of data to offer insights into the causality behind their characteristics and applications. With a primary focus on two prominent isomers—the anticonvulsant drug Trimethadione and the versatile synthetic building block Methyl 2-acetamidoacrylate—this document is designed to serve as a valuable resource for professionals in chemical research and drug development. We will explore their synthesis, structural characteristics, mechanisms of action, and analytical validation, grounding all claims in authoritative scientific literature.

The Significance of Isomerism for C₆H₉NO₃

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. This structural variance can lead to dramatically different physicochemical properties and biological activities. For a relatively simple formula like C₆H₉NO₃, the possible constitutional and geometric arrangements are numerous, giving rise to compounds with applications ranging from therapeutics to polymer science. Understanding the specific structure is therefore paramount to predicting and harnessing its function. This guide will focus on Trimethadione, an oxazolidinedione, and Methyl 2-acetamidoacrylate, an N-acyl dehydroalanine derivative, as they exemplify the diverse utility of this chemical formula.

Structural Diversity of Key C₆H₉NO₃ Isomers

The C₆H₉NO₃ formula encompasses several important chemical structures. The diagram below illustrates the constitutional isomerism between Trimethadione and Methyl 2-acetamidoacrylate, highlighting their distinct functional group arrangements—a cyclic dione versus an unsaturated amide ester.

starting materials for Methyl 5-oxopyrrolidine-3-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of Methyl 5-oxopyrrolidine-3-carboxylate

Authored by a Senior Application Scientist

Introduction

This compound, a key intermediate in the synthesis of a variety of pharmaceuticals and bioactive molecules, is a pyroglutamic acid ester of significant interest to researchers in drug development. Its rigid, chiral scaffold makes it an attractive building block for creating complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the strategic selection of starting materials and the underlying mechanistic principles that govern these transformations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important molecule.

Strategic Approaches to the Pyrrolidinone Core: A Comparative Analysis of Starting Materials

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on factors such as the availability and cost of the starting materials, the desired stereochemistry, and the scalability of the process. This guide will delve into three primary synthetic strategies, originating from:

-

Glutamic Acid: A biomolecule-derived, enantiomerically pure starting material.

-

Itaconic Acid: An accessible and versatile C5 dicarboxylic acid.

-

Glycine Derivatives and α,β-Unsaturated Esters: A convergent approach leveraging Michael addition chemistry.

A fourth, more classical but less common approach, the Dieckmann condensation, will also be discussed for its academic and historical significance.

Synthesis from Glutamic Acid: A Chiral Pool Approach

The use of glutamic acid as a starting material represents a highly efficient and stereospecific route to this compound. This approach leverages the inherent chirality of glutamic acid, making it an excellent choice for the synthesis of enantiomerically pure target molecules.

The Synthetic Pathway

The synthesis involves a two-step process:

-

Cyclodehydration: Glutamic acid is heated to induce intramolecular cyclization and dehydration, forming pyroglutamic acid.[1]

-

Esterification: The resulting pyroglutamic acid is then esterified with methanol, typically under acidic catalysis, to yield the desired methyl ester.[1]

This method is advantageous due to the ready availability of both L- and D-glutamic acid, allowing for access to either enantiomer of the final product.

Mechanistic Insights

The initial cyclization is a thermally driven intramolecular nucleophilic acyl substitution. The amino group of glutamic acid attacks the γ-carboxylic acid, leading to the formation of a five-membered lactam ring and the elimination of a water molecule. The subsequent esterification is a standard Fischer esterification, where the carboxylic acid is protonated by a strong acid catalyst, activating it towards nucleophilic attack by methanol.

Experimental Protocol

Step 1: Synthesis of Pyroglutamic Acid [1]

-

In a round-bottom flask equipped with a distillation apparatus, add L-glutamic acid.

-

Heat the flask in an oil bath to a temperature of 180-190 °C.

-

Water will begin to distill off as the cyclization proceeds.

-

Continue heating until no more water is collected.

-

The resulting solid is pyroglutamic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [1][2]

-

Dissolve the crude pyroglutamic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid with a weak base, such as sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the product by column chromatography or recrystallization.

Synthesis from Itaconic Acid: A Versatile Building Block

Itaconic acid is an unsaturated dicarboxylic acid that serves as a versatile precursor for the synthesis of substituted 5-oxopyrrolidine-3-carboxylic acids. This route is particularly useful for the preparation of N-substituted analogs.

The Synthetic Pathway

The synthesis from itaconic acid typically involves two main steps:

-

Michael Addition and Cyclization: Itaconic acid is reacted with a primary amine. The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the N-substituted 5-oxopyrrolidine-3-carboxylic acid.[2][3][4][5]

-

Esterification: The resulting carboxylic acid is then esterified with methanol using standard procedures to yield the final product.[2][3][6]

Mechanistic Insights

The key step in this pathway is the conjugate addition of the amine to the electron-deficient double bond of itaconic acid. This is followed by a rapid intramolecular cyclization, where the newly introduced amino group attacks one of the carboxylic acid groups to form the stable five-membered lactam ring.

Experimental Protocol

Step 1: Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid [2]

-

Dissolve itaconic acid in a suitable solvent, such as water or a high-boiling alcohol.

-

Add an equimolar amount of the desired primary amine.

-

Heat the reaction mixture to reflux for an extended period (typically 24 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and adjust the pH to precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry.

Step 2: Synthesis of Methyl 1-Substituted-5-oxopyrrolidine-3-carboxylate [2]

-

Suspend the 1-substituted-5-oxopyrrolidine-3-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the starting material is consumed (as monitored by TLC).

-

Cool the reaction mixture and neutralize with an aqueous solution of sodium carbonate.

-

The product will precipitate out of the solution. Filter the solid, wash with water, and recrystallize from methanol to obtain the pure ester.

Convergent Synthesis via Michael Addition: An Asymmetric Approach

A more modern and highly versatile approach to the synthesis of this compound and its derivatives involves the conjugate addition of a glycine equivalent to an α,β-unsaturated ester, followed by in-situ lactamization.[7][8][9] This method allows for the introduction of various substituents and can be rendered asymmetric through the use of chiral catalysts.

The Synthetic Pathway

This convergent synthesis consists of two key transformations in a single pot:

-

Asymmetric Conjugate Addition: A glycine Schiff base or an NH2-free glycinate is added to an α,β-unsaturated ester in the presence of a chiral catalyst (e.g., a silver-based catalyst or a chiral pyridoxal).[7][8][9]

-

Lactamization: The intermediate from the Michael addition undergoes spontaneous or base-promoted intramolecular cyclization to form the pyroglutamic acid ester.[8][9]

Mechanistic Insights

The reaction is initiated by the formation of a chiral enolate from the glycine derivative under the influence of the catalyst. This chiral enolate then adds to the β-position of the α,β-unsaturated ester in a stereocontrolled manner. The subsequent lactamization is an intramolecular nucleophilic acyl substitution, where the nitrogen atom attacks the ester carbonyl to form the pyrrolidinone ring.

Experimental Protocol (Illustrative Asymmetric Synthesis)[9]

-

To a solution of the α,β-unsaturated ester and the chiral pyridoxal catalyst in a suitable solvent (e.g., dichloromethane), add the glycine tert-butyl ester and a base (e.g., DBU).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The in-situ lactamization occurs during the reaction or upon workup.

-

Quench the reaction and perform an aqueous workup.

-

Purify the resulting diastereomers by column chromatography to obtain the enantiomerically enriched pyroglutamic acid esters.

The Dieckmann Condensation: A Classical Intramolecular Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[10][11][12] While not the most common route to this compound, it is a plausible synthetic strategy starting from a suitably substituted diester.

The Synthetic Pathway

The synthesis would involve:

-

Preparation of a Diester Precursor: Synthesis of a diester containing a nitrogen atom at the appropriate position, such as N-(alkoxycarbonylmethyl)aspartic acid diester.

-